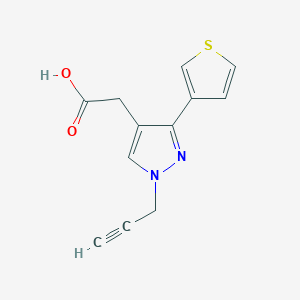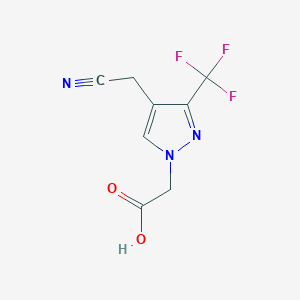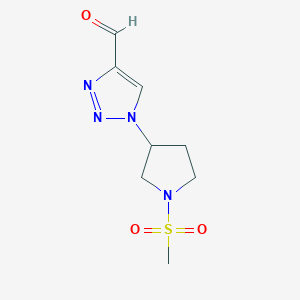
2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Übersicht
Beschreibung
The compound “2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid” is a chemical compound that contains a pyrazole ring, a trifluoromethyl group, and a formyl group . It is related to 4-formyl-3-(trifluoromethyl)phenylboronic acid .
Synthesis Analysis
The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura coupling reactions . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Molecular Structure Analysis
The molecular formula of a similar compound, “2-[4-formyl-3-(trifluoromethyl)-1-pyrazolyl]acetic acid methyl ester”, is C8H7F3N2O3 . The InChI code is InChI=1S/C8H7F3N2O3/c1-16-6(15)3-13-2-5(4-14)7(12-13)8(9,10)11/h2,4H,3H2,1H3 .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related compounds. For instance, 4-(Trifluoromethyl)phenylboronic acid has a melting point of 245-250 °C .Wissenschaftliche Forschungsanwendungen
The scientific research applications of 2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid span various fields, reflecting its versatile properties and potential in organic and medicinal chemistry. While the direct references to this specific compound are scarce, insights can be drawn from studies involving related organic acids and pyrazole derivatives, highlighting their roles in synthesis, biological activities, and material science.
Organic Acid Applications in Industry and Research
Organic acids, including acetic acid and its derivatives, play crucial roles in industrial and research applications due to their chemical properties. For instance, they are used in acidizing operations in oil and gas extraction, enhancing the permeability of reservoir rocks. Weak and less corrosive organic acids are preferred over hydrochloric acid in high-temperature conditions due to their effectiveness in formation-damage removal and dissolution without the associated risks of corrosion and sludging. Organic acids also find applications in synthesizing pharmaceuticals and agrochemicals, serving as building blocks for a variety of biologically active compounds (Alhamad et al., 2020).
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, closely related to the structural motif of this compound, are known for their wide range of biological activities. They have been extensively studied for their potential as anti-inflammatory, antibacterial, anticancer, antiviral, and antifungal agents. The trifluoromethyl group, especially when positioned on the pyrazole nucleus, significantly influences the activity profile of these compounds, making them valuable in drug discovery and development (Kaur et al., 2015).
Environmental and Material Science Applications
In environmental science, organic acids and their derivatives are investigated for their effects on corrosion, highlighting their significance in understanding material degradation and developing corrosion prevention strategies. For example, the corrosive behavior of acetic acid vapors on metals such as copper has been extensively reviewed, providing insights into the mechanisms of acid-induced corrosion and its mitigation (Bastidas & Iglesia, 2007).
Wirkmechanismus
It’s also possible that this compound is used as a reagent in chemical reactions, such as the Suzuki–Miyaura coupling , rather than having a biological target or pathway. In such cases, its “mechanism of action” would be more about its chemical reactivity and role in the reaction mechanism, rather than interaction with biological targets.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-formyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)6-4(3-13)1-12(11-6)2-5(14)15/h1,3H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMTXBCIYWOIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















